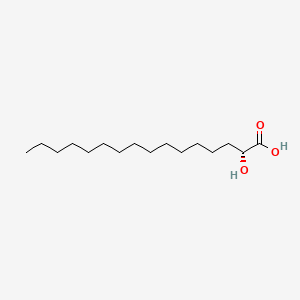
(R)-2-hydroxypalmitic acid
Vue d'ensemble
Description
2R-Hydroxypalmitic acid, also known as (R)-2-hydroxypalmitate or (2R)-2-hydroxyhexadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 2R-Hydroxypalmitic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 2R-Hydroxypalmitic acid has been detected in multiple biofluids, such as feces and urine. Within the cell, 2R-hydroxypalmitic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 2R-Hydroxypalmitic acid can be converted into (R)-2-hydroxyhexadecanoyl-CoA.
(R)-2-hydroxyhexadecanoic acid is the R-enantiomer of 2-hydroxypalmitic acid. It is a conjugate acid of a (R)-2-hydroxyhexadecanoate. It is an enantiomer of a (S)-2-hydroxyhexadecanoic acid.
Q & A
Basic Research Questions
Q. How can (R)-2-hydroxypalmitic acid be synthesized and purified for experimental use?
- Methodological Answer : this compound is typically synthesized via enzymatic or chemical hydroxylation of palmitic acid. For example, α-dioxygenases (e.g., Ata-DOX2 in tomato plants) catalyze the stereospecific hydroxylation of palmitic acid to yield this compound . Purification involves derivatization (e.g., methyl ester/trimethylsilyl ether) followed by GC-MS or chiral chromatography to isolate the enantiomer. Commercial synthetic sources (purity >98%) are available, with verification via capillary GC and structural confirmation by NMR or mass spectrometry .
Q. What analytical techniques are recommended for detecting and quantifying this compound in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Derivatization steps (e.g., O-methyloxime or trimethylsilyl ether formation) enhance volatility and detection sensitivity. Chiral columns (e.g., (2)-menthoxycarbonyl/methyl ester derivatives) differentiate (R)- and (S)-enantiomers . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also effective for high-throughput lipidomic studies, particularly in plant or microbial systems .
Q. What is the role of this compound in metabolic pathways?
- Methodological Answer : This compound is a key intermediate in phytosphingosine metabolism and fatty acid α-oxidation. In plants, α-dioxygenases convert fatty acids to 2-hydroperoxy intermediates, which are reduced to 2-hydroxy derivatives. In microbial systems (e.g., Pseudomonas aeruginosa), cytochrome P450 enzymes (e.g., CYP168A1) catalyze ω-1 or ω-2 hydroxylation, producing hydroxylated fatty acids for signaling or membrane remodeling .
Advanced Research Questions
Q. How do stereochemical differences between (R)- and (S)-enantiomers impact biological activity?
- Methodological Answer : Enantiomer-specific activity can be assessed using chiral resolution techniques (e.g., chiral HPLC) and enzyme assays. For example, Ata-DOX2 in tomato plants produces exclusively the (R)-enantiomer, while synthetic racemic mixtures show reduced bioactivity in plant development studies. Comparative assays using enantiopure standards are critical to validate stereospecific effects .
Q. How can contradictory data on enzymatic oxygenation rates of this compound be resolved?
- Methodological Answer : Discrepancies often arise from substrate specificity, assay conditions (e.g., pH, temperature), or enzyme isoforms. Standardize protocols by:
- Using purified enzymes (e.g., recombinant Ata-DOX2 in insect cells) to minimize interference from endogenous proteins .
- Quantifying products via stable isotope-labeled internal standards in GC-MS.
- Reporting kinetic parameters (Km, Vmax) under controlled conditions (e.g., 23°C, 100 µM substrate) .
Q. What experimental strategies are recommended for studying this compound in lipid membranes?
- Methodological Answer :
- Membrane incorporation : Use liposome models with defined lipid compositions (e.g., DPPC/cholesterol) and monitor phase behavior via differential scanning calorimetry (DSC).
- Localization : Fluorescent analogs (e.g., BODIPY-labeled derivatives) enable tracking in live-cell imaging .
- Permeability assays : Measure ion leakage or dye retention in vesicles containing this compound to assess membrane integrity .
Q. Key Considerations for Experimental Design
Propriétés
Numéro CAS |
16452-51-0 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
(2R)-2-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1 |
Clé InChI |
JGHSBPIZNUXPLA-OAHLLOKOSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)O)O |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H](C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)O |
melting_point |
93.3-93.6°C |
Key on ui other cas no. |
16452-51-0 |
Description physique |
Solid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













